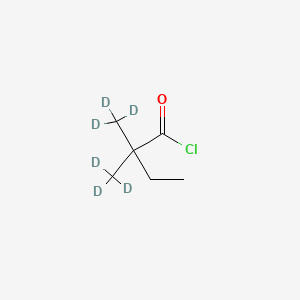

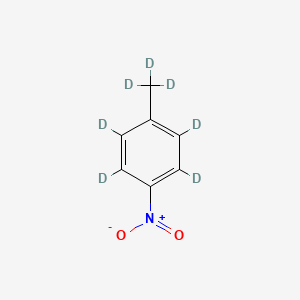

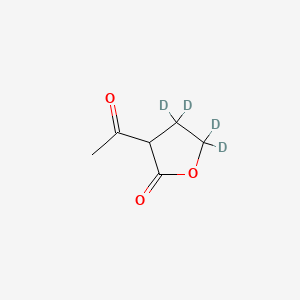

2-Acetylbutyrolactone-3,3,4,4-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Acetylbutyrolactone-3,3,4,4-d4” is a derivative of γ-butyrolactone . It is used as a precursor in organic synthesis and to identify primary amines through chemical fluorescence . It is used for R&D purposes only and not for medicinal, household, or other uses .

Synthesis Analysis

2-Acetylbutyrolactone can be prepared by a condensation reaction between an ester of acetic acid (such as ethyl acetate) with butyrolactone in an alkaline solution . It can also be prepared by reacting ethylene oxide with ethyl acetoacetate in alkaline conditions .Molecular Structure Analysis

The molecular formula of “2-Acetylbutyrolactone-3,3,4,4-d4” is C6H4D4O3 . Its average mass is 132.151 Da and its monoisotopic mass is 132.072449 Da .Chemical Reactions Analysis

The carbonyl group of 2-acetylbutyrolactone readily reacts with amines to form Schiff bases . This property is frequently used to confirm the creation of amines during organic synthesis . 2-Acetylbutyrolactone can also undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .Physical And Chemical Properties Analysis

2-Acetylbutyrolactone is a colourless liquid with a density of 1.19 g/cm^3 . It has a boiling point of 107–108 °C at 7 hPa . It is soluble in DMF and methanol .Applications De Recherche Scientifique

Spectrofluorimetry

2-Acetylbutyrolactone itself is only slightly fluorescent, but its derivatives show high UV fluorescence . The carbonyl group readily reacts with amines to form Schiff bases. It is for this reason that 2-acetylbutyrolactone is frequently used to confirm the creation of amines during organic synthesis . 2-Acetylbutyrolactone can also undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .

Drug Precursor

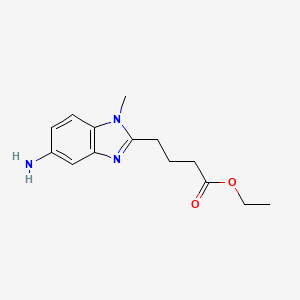

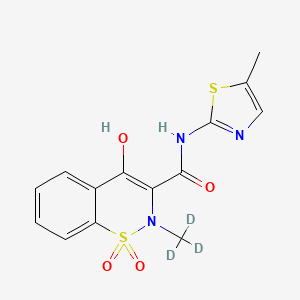

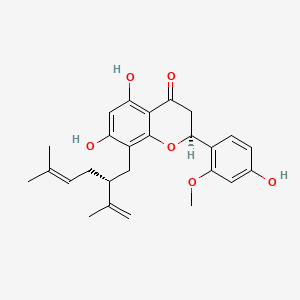

2-Acetylbutyrolactone is used as a precursor in the synthesis of several drugs, including Risperidone, Ritanserin, Paliperidone, Ocaperidone, Seganserin, Setoperone, Metrenperone, Pirenperone, Novoldiamine (1-Diethylamino-4-aminopentane), Clomethiazole, Barmastine, R 59-022, and ID-4708 .

Synthesis of α-methylene-γ-butyrolactones

2-Acetylbutyrolactone is used in the synthesis of α-methylene-γ-butyrolactones .

Preparation of Santalene

Santalene, a class of sesquiterpenes used in perfumes and fragrances, can be synthesized using 2-Acetylbutyrolactone .

Fluorogenic Reagent

2-Acetylbutyrolactone-3,3,4,4-d4 is used as a fluorogenic reagent for the spectrofluorimetric determination of primary amines .

Intermediate in the Synthesis of 2,4-disubstituted Pyridines

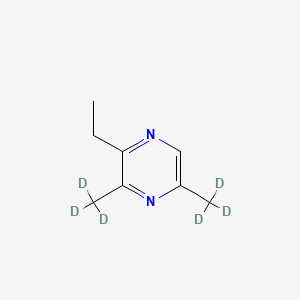

2-Acetylbutyrolactone-3,3,4,4-d4 is used as an intermediate in the synthesis of 2,4-disubstituted pyridines .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Acetylbutyrolactone-3,3,4,4-d4 is a derivative of γ-butyrolactone . It is primarily used as a precursor in organic synthesis . The primary targets of this compound are primary amines, which it identifies through chemical fluorescence .

Mode of Action

The carbonyl group of 2-Acetylbutyrolactone-3,3,4,4-d4 readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . Additionally, 2-Acetylbutyrolactone-3,3,4,4-d4 can undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of several drugs, including risperidone, ritanserin, paliperidone, ocaperidone, seganserin, setoperone, metrenperone, pirenperone, and others . These drugs are involved in various biochemical pathways, indicating that 2-Acetylbutyrolactone-3,3,4,4-d4 indirectly influences these pathways.

Result of Action

The primary result of the action of 2-Acetylbutyrolactone-3,3,4,4-d4 is the formation of Schiff bases when it reacts with amines . This reaction is used to confirm the creation of amines during organic synthesis . Additionally, the compound can form fluorescent molecules with arylamines through the Japp‐Klingemann reaction , which can be used in various applications, including drug synthesis .

Propriétés

IUPAC Name |

3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQHDIHZSDEIFH-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661770 |

Source

|

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476646-93-2 |

Source

|

| Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)